Solubility of (2-Chloro-5-methoxypyridin-3-yl)methanol in organic solvents
Technical Guide: Solubility Profile & Process Handling of (2-Chloro-5-methoxypyridin-3-yl)methanol Executive Summary (2-Chloro-5-methoxypyridin-3-yl)methanol (CAS: 1227563-61-2 ) is a critical heterocyclic building block...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile & Process Handling of (2-Chloro-5-methoxypyridin-3-yl)methanol
Executive Summary
(2-Chloro-5-methoxypyridin-3-yl)methanol (CAS: 1227563-61-2 ) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., BTK inhibitors).[1][2] Its structural motif—a pyridine core substituted with a chlorine atom, a methoxy group, and a hydroxymethyl handle—imparts specific solubility characteristics that drive process development decisions.
This guide provides a technical analysis of its solubility profile, solvent selection strategies for synthesis and purification, and validated protocols for handling this intermediate in drug development workflows.
Physicochemical Identity & Properties
Understanding the molecular architecture is the first step in predicting solvent interaction.
Property
Data
Chemical Name
(2-Chloro-5-methoxypyridin-3-yl)methanol
CAS Number
1227563-61-2
Molecular Formula
C₇H₈ClNO₂
Molecular Weight
173.59 g/mol
Physical Form
Solid (typically off-white to yellow powder) or viscous oil (purity dependent)
The solubility of (2-Chloro-5-methoxypyridin-3-yl)methanol is governed by the competition between its polar hydroxymethyl group and the lipophilic chloro-pyridine core.[1]
Solvent Compatibility Table
Note: Data derived from functional group analysis and standard process patent literature.
Wash solvent (compound partitions into organic phase).
Solvation Mechanism
DCM & Chloroform: The compound exhibits excellent solubility here due to the interaction of the chlorinated solvent with the pyridine ring and the ability to solvate the lipophilic chloro-methoxy regions while accommodating the alcohol.
Alcohols (MeOH/EtOH): The primary alcohol moiety forms strong hydrogen bond networks with protic solvents, ensuring high solubility.
Hydrocarbons: The polar functionality (pyridine N, -OH) disrupts the weak van der Waals forces of alkanes, leading to phase separation or precipitation.
Process Development & Handling
Synthesis & Work-up Context
In pharmaceutical manufacturing, this compound is typically generated by reducing 2-chloro-5-methoxynicotinic acid (or its methyl ester).[1]
Reaction Phase: The reduction is often performed in THF or Methanol .
Work-up (Extraction): Upon quenching, the standard protocol involves diluting the aqueous reaction mixture and extracting with DCM or Ethyl Acetate . The compound preferentially partitions into the organic layer, leaving inorganic salts in the aqueous phase.
Since the compound is soluble in EtOAc and insoluble in Heptane, a binary solvent system is ideal for purification.
Flash Chromatography: Elute with a gradient of 0–50% Ethyl Acetate in Hexanes . If the compound is too polar (streaking), switch to 0–10% Methanol in DCM .
Recrystallization: Dissolve in minimal hot Ethyl Acetate , then slowly add Heptane (anti-solvent) while cooling to induce crystallization.
Visualization: Solubility & Workflow Logic
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the correct solvent based on the operational goal (Reaction, Extraction, or Purification).
Caption: Decision matrix for solvent selection based on process stage (Reaction, Extraction, Purification).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data if literature values are insufficient.
Preparation: Weigh ~100 mg of (2-Chloro-5-methoxypyridin-3-yl)methanol into a tared 4 mL vial.
Addition: Add the target solvent (e.g., DCM) in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation: Continue until the solid is fully dissolved (solution becomes clear).
Calculation:
Validation: If undissolved solids remain after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine saturation limit.
Protocol B: Chemical Stability Check (Mesylation Example)
Demonstrates reactivity and solubility in a standard synthetic transformation.
Dissolution: Dissolve 1.0 eq of (2-Chloro-5-methoxypyridin-3-yl)methanol in Anhydrous DCM (10 volumes).
Base Addition: Add 2.0 eq Triethylamine (TEA) . The solution should remain clear (TEA is soluble in DCM).
Reaction: Cool to 0°C and add 1.2 eq Methanesulfonyl Chloride (MsCl) dropwise.
Monitoring: The formation of the mesylate can be tracked by TLC (50% EtOAc/Hexane). The product usually remains soluble in DCM, while TEA·HCl salts may precipitate or remain suspended.
References
World Intellectual Property Organization (WIPO). (2020). Patent WO2020106304A1: Topical Formulations. (Describes the synthesis and extraction of (2-chloro-5-methoxypyridin-3-yl)methanol using DCM). Link
BLD Pharm. (2024).[4] Product Catalog: (2-Chloro-5-methoxypyridin-3-yl)methanol (CAS 1227563-61-2).[1][2][3][4] (Source for CAS identity and physical form). Link
PubChem. (2024). Compound Summary: 2-Chloro-5-methoxypyridine.[1][3] (Physicochemical property data for the parent scaffold). Link
An In-Depth Technical Guide to the Safe Handling of (2-Chloro-5-methoxypyridin-3-yl)methanol for Research Applications
This guide provides an in-depth analysis of the safety profile and handling requirements for (2-Chloro-5-methoxypyridin-3-yl)methanol, a substituted pyridinyl methanol compound utilized in advanced organic synthesis. Des...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the safety profile and handling requirements for (2-Chloro-5-methoxypyridin-3-yl)methanol, a substituted pyridinyl methanol compound utilized in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a practical, scientifically-grounded framework for risk assessment and safe laboratory use. The causality behind safety protocols is emphasized to empower users with the knowledge to manage the specific hazards this chemical presents.
Section 1: Compound Identification and Characterization
Precise identification is the foundation of chemical safety. (2-Chloro-5-methoxypyridin-3-yl)methanol is a heterocyclic building block whose reactivity is valuable in the synthesis of complex molecules for pharmaceuticals and other advanced materials.[1]
The hazard profile is derived from GHS classifications for the structural isomer (3-Chloro-5-methoxypyridin-2-yl)methanol.[2] This data provides the basis for all handling, storage, and emergency protocols.
GHS Hazard Classification Summary:
Hazard Class
Category
Hazard Statement
Pictogram
Signal Word
Skin Corrosion/Irritation
2
H315: Causes skin irritation
GHS07 (Exclamation Mark)
Warning
Serious Eye Damage/Irritation
2A
H319: Causes serious eye irritation
GHS07 (Exclamation Mark)
Warning
Specific Target Organ Toxicity (Single Exposure)
3 (Respiratory)
H335: May cause respiratory irritation
GHS07 (Exclamation Mark)
Warning
Source: Sigma-Aldrich SDS for CAS 1227516-63-3.[2]
Toxicological Profile and Interpretation:
The GHS classifications point to three primary routes of concern for acute exposure in a laboratory setting:
Skin Contact (H315): The chloro and pyridine functionalities can disrupt skin integrity, leading to local inflammation, redness, and discomfort. The causality lies in the chemical's ability to denature proteins and lipids in the epidermis. Repeated or prolonged contact without protective equipment is likely to exacerbate this irritation.
Eye Contact (H319): As with many organic chemicals, direct contact with the sensitive tissues of the eye will cause significant irritation. The "serious" classification implies that the irritation is not transient and could potentially cause damage if not addressed immediately and thoroughly with copious rinsing.
Inhalation (H335): Vapors or aerosols of the compound can irritate the mucous membranes of the respiratory tract. This is a common hazard for volatile or aerosolized organic compounds and underscores the necessity of working in a well-ventilated area, preferably a certified chemical fume hood.
While not explicitly classified for the isomer, it is crucial to consider the "methanol" component of the molecule. Methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the eyes.[4] While the toxicokinetics of the larger molecule will differ, the potential for systemic effects should not be disregarded, especially in cases of significant exposure.
Section 3: Laboratory Protocols for Safe Handling and Use
A self-validating system of protocols ensures that safety is integrated into the experimental workflow.
3.1 Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes.
Primary Engineering Control (Fume Hood): All handling of the solid or any solutions should be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a key identified hazard (H335).
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from splashes. This directly mitigates the H319 "serious eye irritation" hazard.
Hand Protection: Nitrile gloves are the standard for incidental splash protection. If prolonged contact is anticipated, or if working with larger quantities, consulting a glove compatibility chart for chlorinated and alcohol-containing compounds is recommended. Gloves should be inspected before use and changed immediately if contamination is suspected. This is the primary control for the H315 "skin irritation" hazard.
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that street clothes are fully covered.
3.2 Storage & Incompatibility
Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.
Incompatible Materials: Avoid contact with strong oxidizing agents. These substances can react exothermically with the alcohol functional group, potentially leading to a fire or explosion.
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure is critical.
Step-by-Step First-Aid Measures:
In Case of Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.
Remove contact lenses if present and easy to do. Continue rinsing.
Seek immediate medical attention. The "serious irritation" classification necessitates professional evaluation.
In Case of Skin Contact:
Immediately remove all contaminated clothing.
Wash the affected skin area thoroughly with soap and plenty of water.
If skin irritation (redness, itching, pain) develops or persists, seek medical advice.
In Case of Inhalation:
Move the affected person to fresh air immediately.
If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device).
Call a poison center or seek immediate medical attention.
In Case of Ingestion:
Do NOT induce vomiting.
Rinse the mouth thoroughly with water.
Seek immediate medical attention. Show the SDS or container label to the medical professional.
Accidental Release (Spill) Management Protocol:
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
Ventilate: Ensure the area is well-ventilated (fume hood sash should be down).
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect: Carefully scoop the absorbed material into a sealable, labeled waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse.
Dispose: Dispose of the contaminated waste and cleaning materials as hazardous chemical waste in accordance with institutional and local regulations.
Section 5: Risk Management Workflow
A systematic approach to safety is crucial when working with any chemical, especially one with an incomplete public safety profile. The following workflow illustrates the logical progression of a risk-managed experiment.
Caption: Risk assessment workflow for handling (2-Chloro-5-methoxypyridin-3-yl)methanol.
Section 6: Conclusion
(2-Chloro-5-methoxypyridin-3-yl)methanol is a valuable research chemical with a well-defined, manageable hazard profile characterized by skin, eye, and respiratory irritation. By understanding the causality behind these hazards and implementing a robust system of controls—centered on fume hood use, appropriate PPE, and strict adherence to emergency protocols—researchers can handle this compound safely and effectively. The principles of leveraging data from structural isomers, conducting thorough risk assessments, and preparing for contingencies are hallmarks of a strong safety culture in any research and development environment.
References
PubChem. . National Center for Biotechnology Information. Accessed February 13, 2026.
Fisher Scientific. . Accessed February 13, 2026.
Sigma-Aldrich. . Accessed February 13, 2026.
Sigma-Aldrich. . Accessed February 13, 2026.
Fisher Scientific. . Accessed February 13, 2026.
CymitQuimica. . Accessed February 13, 2026.
PubChem. . National Center for Biotechnology Information. Accessed February 13, 2026.
Sigma-Aldrich. . Accessed February 13, 2026.
Sigma-Aldrich. . Accessed February 13, 2026.
MySkinRecipes. . Accessed February 13, 2026.
Alchem Pharmtech. . Accessed February 13, 2026.
PubChemLite. . Accessed February 13, 2026.
Carl ROTH. . Accessed February 13, 2026.
Sigma-Aldrich. . Accessed February 13, 2026.
NINGBO INNO PHARMCHEM CO.,LTD. . Accessed February 13, 2026.
Physicochemical Profiling: The Pyridine Nitrogen pKa in (2-Chloro-5-methoxypyridin-3-yl)methanol
The following technical guide provides an in-depth physicochemical analysis of the pyridine nitrogen pKa in (2-Chloro-5-methoxypyridin-3-yl)methanol . This guide is structured for researchers in medicinal chemistry and p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical analysis of the pyridine nitrogen pKa in (2-Chloro-5-methoxypyridin-3-yl)methanol .
This guide is structured for researchers in medicinal chemistry and pre-formulation, focusing on the theoretical prediction, experimental validation, and drug development implications of this specific intermediate.
The pyridine nitrogen in (2-Chloro-5-methoxypyridin-3-yl)methanol acts as an extremely weak base. The dominant electron-withdrawing effect of the chlorine atom at the C2 position (
-position), combined with the inductive withdrawal from the C5-methoxy and C3-hydroxymethyl groups, suppresses the availability of the nitrogen lone pair. Consequently, this molecule will not form stable salts with standard pharmaceutical counter-ions (e.g., tartrate, mesylate) and requires highly acidic conditions (pH < 0) for protonation.
Part 1: Structural Analysis & Theoretical Prediction
To accurately estimate the pKa of this specific intermediate without direct experimental data, we must apply a Fragment-Based Substituent Shift (FBSS) analysis. This method modifies the known pKa of the parent heterocycle (pyridine) using Hammett-style substituent constants (
The electronic environment of the nitrogen is dictated by three substituents. We analyze their impact based on position relative to the nitrogen (
).
Substituent
Position
Electronic Effect
Impact on pKa
-Cl
C2 ()
Strong Inductive Withdrawal (-I) . The electronegative chlorine is adjacent to the nitrogen, drastically reducing electron density.
-CH₂OH
C3 ()
Weak Inductive Withdrawal (-I) . The hydroxymethyl group is an electron-withdrawing alkyl group.
-OCH₃
C5 ()
Inductive Withdrawal (-I) . While -OMe is an Electron Donating Group (+M) in benzenes, at the meta position (relative to N) in pyridine, the resonance contribution is negligible. The inductive effect dominates.
The Calculation
Using the additivity principle for substituted pyridines:
Note: The experimental pKa of 2-chloropyridine is 0.[4]49. Adding the effects of the meta-substituents (3-CH2OH and 5-OMe) pushes the value slightly below zero.
Visualizing the Electronic Shift
The following diagram illustrates the stepwise reduction in basicity driven by the substituents.
Figure 1: Stepwise substituent effects reducing the pyridine nitrogen basicity.
Part 2: Experimental Methodology (Validation)
Because the predicted pKa is near or below 0, standard aqueous potentiometric titration will fail (water levels off at pH ~1-2). You must use UV-Metric Titration (Spectrophotometric) combined with the Hammett Acidity Function (
) .
Why UV-Metric?
The pyridine chromophore changes absorption maxima (
) upon protonation. Since the protonation occurs in highly acidic media (where pH electrodes are unreliable), we correlate absorbance changes with the known acidity strength () of sulfuric acid solutions.
Compound: (2-Chloro-5-methoxypyridin-3-yl)methanol (solid or DMSO stock).
Titrant: 0.5 M to 5.0 M Sulfuric Acid (
).
Instrument: UV-Vis Spectrophotometer with a fiber-optic dip probe (e.g., Pion SiriusT3 or equivalent).
Workflow:
Stock Preparation: Dissolve 1 mg of compound in 1 mL methanol or DMSO (co-solvent must be <2% in final volume).
Baseline Measurement: Add 10 µL of stock to 10 mL of 0.01 M NaOH (ensures fully neutral species). Record UV spectrum (200–400 nm).
Acid Titration:
Titrate with increasing concentrations of
.
Target an acidity range from pH 2.0 down to
-2.0.
Record spectra at each step.
Data Analysis (The Hammett Plot):
Identify the isosbestic point (wavelength where absorbance is constant).
Select a wavelength with maximum change (
vs ).
Plot Absorbance vs.
.
Fit to the Henderson-Hasselbalch equation modified for
:
Experimental Logic Diagram
Figure 2: UV-Metric titration workflow for extremely weak bases.
Part 3: Implications for Drug Development
The extremely low pKa (-0.5) has critical downstream effects on formulation and medicinal chemistry optimization.
Solubility & Salt Screening
Salt Formation: You cannot form a stable salt with this nitrogen using pharmaceutically acceptable acids (e.g., HCl, Tosylate, Mesylate). The
difference is insufficient to drive proton transfer in the solid state.
Rule of Thumb:
should be > 2 or 3.
With pKa -0.5, you would need a superacid, which is toxic/unstable.
Aqueous Solubility: The molecule will rely solely on the polarity of the -CH₂OH and -OCH₃ groups for solubility. It will behave as a neutral lipophile at all physiological pHs.
Chemical Stability (Warning)
The 2-chloro position is activated for Nucleophilic Aromatic Substitution (
).
Acidic Conditions: While determining pKa in strong acid, be wary of hydrolysis (Cl
OH), converting the molecule to a pyridone derivative. This would result in a "drifting" UV spectrum during titration.
Validation: Verify sample integrity by LC-MS after the acid titration to ensure the Cl is still intact.
Hydrogen Bonding
Intramolecular: The 3-hydroxymethyl group may form a weak intramolecular hydrogen bond with the 2-chloro substituent or the ring nitrogen, though the 2-Cl steric bulk likely forces the -CH₂OH to rotate away.
Binding Affinity: In a protein pocket, this nitrogen is a Hydrogen Bond Acceptor (HBA) , but a very weak one due to low electron density. It will not act as a Hydrogen Bond Donor (HBD).
References
Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry. (Establishes 2-chloropyridine pKa at 0.49).[4][5]
Sigma-Aldrich. (2024). 2-Chloropyridine Physical Properties. (Validation of boiling point and basicity data).
PubChem. (2024). Compound Summary: 2-Chloro-5-methoxypyridine.[6][7] (Used for structural analog comparison).
Pion Inc. (n.d.). Measurement of pKa for Low Solubility and Low pKa Compounds. (Methodology for UV-metric titration).
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for
Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Chloro-5-methoxypyridin-3-yl)methanol
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the phar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters have established it as the most frequently used carbon-carbon bond-forming reaction in drug discovery.[1][2] This is especially true for the synthesis of biaryl and heteroaryl motifs, which are privileged structures in a multitude of biologically active molecules.[2]
Among the heteroaromatic building blocks, substituted pyridines are of paramount importance. The pyridine ring is a key component in numerous approved drugs, and the ability to selectively functionalize it is a critical task for medicinal chemists. The specific substrate, (2-Chloro-5-methoxypyridin-3-yl)methanol, presents a unique synthetic challenge and opportunity. The 2-chloro substituent provides a handle for cross-coupling, while the methoxy and methanol groups offer points for further derivatization and can influence the electronic properties and steric environment of the reactive center. Mastering the Suzuki-Miyaura coupling of this substrate is therefore a valuable tool for researchers aiming to construct complex molecular architectures for drug development.
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling using (2-Chloro-5-methoxypyridin-3-yl)methanol, from the fundamental mechanism to detailed, field-tested protocols and troubleshooting advice.
Core Principles: Unpacking the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, (2-Chloro-5-methoxypyridin-3-yl)methanol, to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a Pd(II) species.[3] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often crucial to facilitate this rate-limiting step.[3][5]
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[4][6] The choice of base is critical and can significantly impact the reaction's efficiency.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the desired carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Optimized Protocol for the Suzuki-Miyaura Coupling of (2-Chloro-5-methoxypyridin-3-yl)methanol
This protocol provides a robust starting point for the coupling of (2-Chloro-5-methoxypyridin-3-yl)methanol with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials and Reagents
(2-Chloro-5-methoxypyridin-3-yl)methanol
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Inert atmosphere (Argon or Nitrogen)
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
Reagent Preparation and Degassing:
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add (2-Chloro-5-methoxypyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
The palladium catalyst and ligand (if not using a pre-formed complex) are added at this stage. For example, use Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).
Seal the vessel with a rubber septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes. This is a critical step to prevent oxidation of the catalyst.[7]
Solvent Addition and Reaction Execution:
Through the septum, add the degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1) via syringe. The reaction concentration is generally in the range of 0.1-0.5 M.
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).[8]
Stir the reaction mixture vigorously.
Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is between 2 and 24 hours.
Workup and Extraction:
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table provides guidance on these choices, particularly for a substrate like (2-Chloro-5-methoxypyridin-3-yl)methanol.
Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction.[5] For challenging couplings involving aryl chlorides, pre-formed catalysts or palladacycles developed by Buchwald and others often provide superior results.[1]
For the coupling of an electron-rich 2-chloropyridine, electron-rich and bulky ligands are generally preferred as they promote the oxidative addition step.[5][9]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃, KF
The base activates the boronic acid for transmetalation.[6] K₃PO₄ is often a good choice for couplings with boronic acids, while KF can be effective with boronate esters, especially when base-sensitive functional groups are present.[6][10]
Solvent
Toluene, 1,4-Dioxane, DMF, THF, often with water as a co-solvent
The choice of solvent can influence the solubility of the reagents and the reaction rate. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the inorganic base.[11]
Temperature
Room Temperature to 120 °C
While some highly active catalyst systems can promote the reaction at room temperature, heating is often required, especially for less reactive aryl chlorides.[12]
Ensure rigorous degassing of solvents and reaction setup.[7] Increase temperature or switch to a more active catalyst/ligand system (e.g., a Buchwald palladacycle).[1] Use fresh, high-purity reagents.
Protodeborylation
Presence of water and base leading to the replacement of the boron group with hydrogen
Minimize the amount of water in the reaction or use anhydrous conditions if possible. Use a less nucleophilic base.
Homocoupling of Boronic Acid
Presence of oxygen, In-situ reduction of Pd(II) to Pd(0) by the boronic acid
Improve degassing procedures.[7] Consider using a direct Pd(0) source like Pd(PPh₃)₄.[7]
Catalyst Decomposition
High reaction temperatures, Inadequate ligand stabilization
Avoid excessive heating. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands).[7]
Conclusion
The Suzuki-Miyaura coupling of (2-Chloro-5-methoxypyridin-3-yl)methanol is a powerful and versatile transformation for the synthesis of complex pyridine-containing molecules. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions—particularly the catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.
Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Org. Chem. [Link]
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (2023). [Link]
Burke, M. D. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. (2016). [Link]
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
Wade, J. V., & Krueger, C. A. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. J. Comb. Chem. (2003). [Link]
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). [Link]
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). [Link]
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (2017). [Link]
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
Royal Society of Chemistry. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. (2016). [Link]
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). [Link]
SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. [Link]
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2025). [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]
Application Note: Strategic Protection of the Hydroxyl Group in (2-Chloro-5-methoxypyridin-3-yl)methanol
Executive Summary & Strategic Analysis The substrate (2-Chloro-5-methoxypyridin-3-yl)methanol represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic act...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The substrate (2-Chloro-5-methoxypyridin-3-yl)methanol represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The presence of the 2-chloro substituent (an electron-withdrawing group and synthetic handle) and the 5-methoxy group (an electron-donating group) creates a unique electronic push-pull system that dictates the protection strategy.
Structural Considerations
Nucleophilicity: The pyridine nitrogen is deactivated by the adjacent 2-chloro group (inductive withdrawal -I and steric hindrance), significantly reducing the risk of N-alkylation or N-silylation. This favors selective O-protection of the primary alcohol.
Stability: The 2-chloro group is susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions. Therefore, mild bases (e.g., Imidazole, DIPEA) are preferred over strong metallated bases (e.g., NaH, LiHMDS) during protection steps.
Solubility: The methoxy group enhances solubility in moderately polar organic solvents (DCM, THF, EtOAc), facilitating standard workups.
Protection Strategy Selection
We present two primary protocols based on downstream compatibility:
Silyl Protection (TBS): Best for general synthesis. Mild installation, easy removal with Fluoride sources.
Acetal Protection (THP): Best for stability against strong bases (e.g., organolithiums) used in subsequent C-C bond formations.
Decision Matrix & Workflow
The following flowchart guides the selection of the appropriate protecting group based on the intended subsequent chemical transformations.
Figure 1: Strategic decision tree for selecting the optimal protecting group based on downstream chemistry.
Protocol A: Silylation (TBS Ether Formation)
Objective: Install the tert-butyldimethylsilyl (TBS) group.
Mechanism: Nucleophilic attack of the alcohol on the silyl chloride, catalyzed by imidazole which acts as both a base and a nucleophilic catalyst (forming the reactive N-silylimidazolium intermediate).
Materials Table
Reagent
Equiv.
Role
CAS No.
Substrate
1.0
Starting Material
[Specific Analog]
TBSCl
1.2
Silylating Agent
18162-48-6
Imidazole
2.5
Base / Catalyst
288-32-4
DMF
-
Solvent (0.5 M)
68-12-2
DMAP
0.05
Catalyst (Optional)
1122-58-3
Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve (2-Chloro-5-methoxypyridin-3-yl)methanol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
Note: DMF is preferred over DCM to ensure solubility of the polar imidazole and the substrate.
Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir for 5 minutes until fully dissolved.
Silylation: Cool the mixture to 0 °C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
Critical Control: Exothermic reaction. Adding portion-wise prevents thermal spikes that could degrade the reagent.
Reaction: Remove the ice bath and allow to warm to Room Temperature (23 °C). Stir for 2–4 hours.
Monitoring: Check TLC (Hexanes/EtOAc 4:1). The product will have a significantly higher
than the starting alcohol.
Workup:
Dilute with EtOAc (5x reaction volume).
Wash with Water (3x) to remove DMF and imidazole salts.
Wash with Brine (1x).
Dry organic phase over anhydrous
. Filter and concentrate in vacuo.
Purification: Flash column chromatography (SiO2, gradient 0–20% EtOAc in Hexanes).
Self-Validation (QC)
1H NMR (CDCl3): Look for the disappearance of the broad -OH singlet and the appearance of two singlets: ~0.90 ppm (9H, t-butyl) and ~0.10 ppm (6H, dimethyl).
Yield Expectation: 90–98%.
Protocol B: Acetalization (THP Ether Formation)
Objective: Install the Tetrahydropyranyl (THP) group.
Mechanism: Acid-catalyzed addition of the alcohol across the enol ether double bond of dihydropyran.
Materials Table
Reagent
Equiv.
Role
CAS No.
Substrate
1.0
Starting Material
-
3,4-Dihydro-2H-pyran (DHP)
1.5
Reagent
110-87-2
p-Toluenesulfonic acid (pTsOH)
0.05
Acid Catalyst
104-15-4
DCM (Dichloromethane)
-
Solvent (0.2 M)
75-09-2
Step-by-Step Methodology
Setup: Use a clean, dry round-bottom flask with a nitrogen balloon.
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM.
Reagent Addition: Add DHP (1.5 equiv) via syringe.
Process Note: If the reaction is sluggish, Pyridinium p-toluenesulfonate (PPTS) can be used as a milder alternative, though pTsOH is generally required for the electron-deficient pyridine alcohol.
Reaction: Stir at Room Temperature for 3–6 hours.
Monitoring: TLC will show the conversion to a less polar spot. Note that the product is a racemate (chiral center at THP C2), but usually appears as one spot on TLC.
) appears as a triplet/multiplet around 4.5–4.8 ppm.
Stereochemistry: The product will exist as a racemic mixture; NMR signals may appear complex (diastereotopic protons).
Comparative Analysis & Deprotection
The following table summarizes the performance characteristics of the two protocols for this specific pyridine scaffold.
Feature
TBS Ether (Protocol A)
THP Ether (Protocol B)
Installation Yield
High (>90%)
High (>85%)
Base Stability
Good (Stable to mild bases)
Excellent (Stable to -BuLi)
Acid Stability
Poor (Cleaves with dilute acid)
Moderate (Requires stronger acid/heat)
Deprotection
TBAF (THF) or HF·Pyridine
AcOH/THF/H2O or pTsOH/MeOH
Chirality
Achiral (Clean NMR)
Chiral center (Complex NMR)
Recommendation
Primary Choice for general use.
Secondary Choice for harsh basic steps.
References
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[1] John Wiley & Sons, 2014 . (The definitive guide on stability/deprotection conditions).
Silyl Ethers in Organic Synthesis. Organic Chemistry Portal. (Comprehensive database of silylation protocols and stability).
Tetrahydropyranyl (THP) Ethers. Organic Chemistry Portal. (Mechanisms and protocols for THP protection).
Synthesis of Pyridine Methanols. ChemScene/Sigma-Aldrich Product Data. (Physical properties of 2-chloro-5-methoxypyridin-3-yl methanol analogs).
Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals, particularly regarding the handling of halogenated pyridines and silyl chlorides.
Application Note: Precision Synthesis of Fused Bicyclic Heterocycles from (2-Chloro-5-methoxypyridin-3-yl)methanol
Executive Summary & Strategic Value (2-Chloro-5-methoxypyridin-3-yl)methanol is a high-value "pivot scaffold" in modern drug discovery. Its structural uniqueness lies in the 5-methoxy group, which serves as an electron-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
(2-Chloro-5-methoxypyridin-3-yl)methanol is a high-value "pivot scaffold" in modern drug discovery. Its structural uniqueness lies in the 5-methoxy group, which serves as an electron-donating group (EDG), modulating the reactivity of the pyridine ring compared to the electron-deficient 2-chloropyridine parent.
This scaffold is a critical precursor for Type I and Type II kinase inhibitors (e.g., PI3K, mTOR, and EGFR inhibitors) where the fused bicyclic system mimics the adenine core of ATP.
Key Challenges addressed in this guide:
Electronic Deactivation: The 5-OMe group reduces the electrophilicity at the C2 position, making traditional
reactions sluggish compared to unsubstituted analogs.
Regioselectivity: Controlling cyclization between the C2-chloro and C3-hydroxymethyl handles.
Oxidation Sensitivity: The 5-OMe group is susceptible to over-oxidation or demethylation under harsh acidic conditions.
Strategic Reaction Hub
The synthetic utility of this scaffold relies on three primary activation pathways.
Figure 1: Divergent synthetic pathways from the parent alcohol. The aldehyde (Pathway A) is the most versatile intermediate for aromatic fused systems.
Module 1: The Oxidative Pivot (Aldehyde Synthesis)
Most fused heterocycle syntheses require the C3 position to be an electrophilic carbonyl.
The Challenge: The 5-OMe group activates the ring towards electrophilic attack, but we need to oxidize the alcohol without chlorinating the ring or demethylating the ether.
The Solution: Manganese Dioxide (
) oxidation. While Swern oxidation is effective, is preferred for this substrate because it avoids the generation of acidic byproducts that can interact with the basic pyridine nitrogen.
Protocol 1: Chemoselective Oxidation to 2-Chloro-5-methoxynicotinaldehyde
Parameter
Specification
Reagents
Activated (10 eq.), DCM or (anhydrous)
Temperature
Reflux ()
Time
4–12 Hours (Monitor by TLC)
Yield Target
85–92%
Step-by-Step:
Dissolve (2-Chloro-5-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (
).
Add activated
(5.0 eq) in one portion.
Heat to reflux with vigorous stirring. The reaction is heterogeneous; stirring efficiency is critical.
Monitor by TLC (50% EtOAc/Hexane). The aldehyde is less polar than the alcohol.
If conversion is incomplete after 4 hours, add a second portion of
(5.0 eq).
Workup: Filter hot through a Celite pad. Wash the pad with DCM.
Concentrate the filtrate. The product usually solidifies and is pure enough for the next step.
Technical Note: Do not use chromic acid based oxidants (Jones reagent) as the pyridine nitrogen can form chromate salts, complicating isolation.
Module 2: Synthesis of Pyrido[2,3-d]pyrimidines[1][2][3][4]
This is the most common application for kinase inhibitor synthesis. The reaction involves a condensation between the aldehyde and a 1,3-binucleophile (like an amidine), followed by an intramolecular
cyclization.
Mechanism:
Condensation: The amidine nitrogen attacks the aldehyde (Knoevenagel-type/Schiff base formation).
Cyclization: The second nitrogen displaces the C2-chloro group.
Oxidation: If using non-aromatic precursors, an oxidation step is needed. However, starting with the aldehyde and using guanidine typically yields the aromatic system directly or the dihydro- intermediate which oxidizes in situ.
Protocol 2: One-Pot Cyclization with Guanidine
Component
Role
Substrate
2-Chloro-5-methoxynicotinaldehyde
Reagent
Guanidine Carbonate (or Amidine HCl)
Base
or
Solvent
DMAc or DMF (Polar aprotic is required for )
Step-by-Step:
Suspend Guanidine Carbonate (1.5 eq) in DMAc (
).
Add 2-Chloro-5-methoxynicotinaldehyde (1.0 eq).
Heat to
.
Insight: The 5-OMe group deactivates the C2 position. Higher temperatures are required compared to the unsubstituted 2-chloropyridine (which reacts at
).
Monitoring: Watch for the disappearance of the aldehyde peak (CHO ~10.2 ppm) in NMR or spot on TLC.
Workup: Pour into ice water. The fused bicycle, 2-amino-6-methoxypyrido[2,3-d]pyrimidine , typically precipitates as a solid. Filter and wash with water/ethanol.
Figure 2: Mechanistic pathway for the formation of the pyridopyrimidine core. The 5-OMe group significantly impacts the rate of the ring closure (Step 3).
Module 3: Synthesis of Pyrido[2,3-b][1,4]oxazines
These scaffolds are bioisosteres of quinoxalines and are crucial for modifying solubility profiles.
Route Selection:
Direct cyclization of the alcohol onto the C2-Cl is sterically difficult and kinetically slow. The preferred route involves converting the alcohol to a leaving group (chloride/mesylate) first, or reacting the aldehyde. However, for oxazines, we typically use a linker strategy .
Protocol 3: The "Linker-First" Strategy
This approach installs the amino-alcohol side chain before cyclization.
Step A: Activation of the Alcohol
React (2-Chloro-5-methoxypyridin-3-yl)methanol with Thionyl Chloride (
) in DCM to generate 2-chloro-3-(chloromethyl)-5-methoxypyridine .
Safety: This intermediate is a potent alkylating agent (vesicant). Handle with extreme care.
Step B: Cyclization with Amino Alcohol
Dissolve the chloromethyl intermediate in MeCN.
Add an amino-alcohol derivative (e.g.,
-Boc-ethanolamine if protecting group strategy is desired, or a substituted amino ethanol).
Mechanism:[2][3][4][5][6] The amine displaces the benzylic chloride first (fast). The oxygen then displaces the C2-chloro (slow, intramolecular
).
Catalysis: If the ring closure is too slow due to the 5-OMe effect, add 5 mol%
and a ligand (e.g., L-proline) to facilitate the C-O bond formation.
References & Authority
General Pyridine Reactivity:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The definitive text on the electronic deactivation of pyridines by EDGs.
Pyrido[2,3-d]pyrimidine Synthesis:
Abdolmohammadi, S., & Balalaie, S. (2012).[7] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction". International Journal of Organic Chemistry. Link
Provides the microwave and thermal protocols for the aldehyde condensation.
1,6-Naphthyridine Synthesis:
Chemical Review and Letters (2025).[8] "One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives". Link
Details the MCR approach using the aldehyde intermediate.
Chlorination Protocols:
US Patent 5116993A. "Process for the preparation of 2-chloro-5-chloromethylpyridine". Link
Establishes the safety and stoichiometry for the thionyl chloride conversion.
Kinase Inhibitor Context:
Journal of Medicinal Chemistry. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications". Link
Validates the biological relevance of the 5-substituted scaffold.
Disclaimer: The protocols described involve hazardous chemicals, including thionyl chloride and alkylating agents. All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-OH-003
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Optimization of Reaction Yield & Chemoselectivity
Executive Summary & Core Directive
You are likely experiencing variable yields or byproduct formation during the reduction of Methyl 2-chloro-5-methoxynicotinate (or its corresponding acid) to the target alcohol.
The central challenge in this synthesis is the chemoselectivity required to reduce the ester functionality without affecting the C2-Chlorine atom. The 2-chloropyridine motif is electron-deficient, making it susceptible to:
Nucleophilic Aromatic Substitution (SnAr): Attack by alkoxides (e.g., methoxide) leading to the 2,5-dimethoxy impurity.
Hydrodehalogenation: Reductive removal of the chlorine atom, yielding the des-chloro analog.
This guide provides a validated protocol using Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) , which offers superior chemoselectivity over Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation for this specific substrate.
Critical Reaction Pathway
The following diagram illustrates the desired pathway versus the two most common failure modes (Side Reactions A and B).
Figure 1: Chemoselectivity landscape. Note that high temperatures in methanol promote SnAr (Impurity A), while strong hydrides promote dehalogenation (Impurity B).
Optimized Experimental Protocol
Method: Modified Brown Reduction (NaBH₄/CaCl₂)
Rationale: CaCl₂ activates the ester carbonyl by coordinating to the oxygen, allowing mild reduction by NaBH₄ at lower temperatures, preserving the halogen.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Methyl 2-chloro-5-methoxynicotinate
1.0
Limiting Reagent
NaBH₄
3.0
Hydride Source
CaCl₂ (Anhydrous)
1.5
Lewis Acid Activator
THF / Ethanol (2:1)
--
Solvent System
Step-by-Step Procedure
Preparation: In a flame-dried flask under Nitrogen (
Note: Avoid pure Methanol. The generation of Sodium Methoxide (
) can lead to SnAr displacement of the Chlorine. Ethanol is bulkier and less nucleophilic.
Activation: Cool the solution to 0°C . Add CaCl₂ (1.5 equiv) in portions. Stir for 15 minutes.
Observation: The solution may become slightly cloudy or viscous as the Lewis acid coordinates.
Reduction: Add NaBH₄ (3.0 equiv) slowly in portions over 20 minutes, maintaining internal temperature
.
Caution: Hydrogen gas evolution will occur.[1][2] Vent appropriately.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC/HPLC.
Endpoint: Disappearance of ester. If reaction stalls, add 0.5 equiv more NaBH₄.
Quench: Cool back to 0°C. CAREFULLY quench with saturated NH₄Cl solution .
Why? Acidic quench destroys residual borohydride and breaks up Boron-amine complexes.
Workup (Critical for Pyridines):
Evaporate organic solvents (THF/EtOH) under reduced pressure.
Dilute the aqueous residue with water and extract with Ethyl Acetate (3x) .[3][4]
Troubleshooting: If the product stays in the aqueous phase (common for pyridines), saturate the aqueous layer with NaCl (brine) or adjust pH to ~8 before extraction.
Troubleshooting Guide (Matrix)
Use this matrix to diagnose specific yield or purity issues.
Symptom
Probable Cause
Corrective Action
Impurity: 2,5-Dimethoxy...
SnAr Reaction. Reaction temperature too high or solvent was MeOH.
Switch solvent to THF/EtOH or pure THF. Keep reaction temp <25°C.
Impurity: Des-chloro (M-34)
Over-reduction. Reductant too strong (e.g., LiAlH₄) or reaction ran too long.
Switch to NaBH₄/CaCl₂. If using LiAlH₄, perform at -78°C and quench immediately upon completion.
Low Yield (Mass Balance)
Water Solubility. Pyridyl alcohols are polar and amphoteric.
Salting Out: Saturate aqueous layer with NaCl. Continuous Extraction: Use DCM in a continuous liquid-liquid extractor for 12h.
Product is Pink/Red
N-Oxidation. Trace peroxides in THF or air oxidation.
Ensure THF is peroxide-free (test with strips). Run strictly under .
Incomplete Conversion
Boron Complexation. Product trapped as a borate complex.
Ensure the quench is acidic enough (citric acid or NH₄Cl) and stir the quench mixture for at least 30 mins to hydrolyze the B-O bonds.
Logic Map: Workup & Purification
Pyridines often trap researchers during the extraction phase. Follow this logic flow to maximize recovery.
Figure 2: Recovery logic for polar pyridine intermediates.
FAQ: Frequently Asked Questions
Q: Can I use Lithium Aluminum Hydride (LiAlH₄)?A: Yes, but with extreme caution. LiAlH₄ can attack the C-Cl bond. If you must use LAH, perform the reaction in dry Ether or THF at -78°C and quench immediately after the addition is complete. The NaBH₄/CaCl₂ method is generally more robust for this specific substrate.
Q: Why do you recommend CaCl₂?A: NaBH₄ alone reduces esters very slowly. CaCl₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This lowers the activation energy, allowing the borohydride to attack the ester at room temperature without requiring reflux conditions that would trigger the SnAr side reaction [1].
Q: My product is an oil that won't crystallize. How do I purify it?A: (2-Chloro-5-methoxypyridin-3-yl)methanol often forms a viscous oil.
Trituration: Try triturating with cold Pentane or Diethyl Ether/Hexane (1:9) to induce precipitation.
Chromatography: It is stable on silica gel. Elute with a gradient of Hexanes:EtOAc (from 80:20 to 50:50).
References
Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for NaBH4/CaCl2 selectivity).
Patent WO 2014/188453 A2 . (2014). Process for the preparation of Bilastine intermediates (describes analogous chloropyridine reductions). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of SnAr on pyridines).
Stability of (2-Chloro-5-methoxypyridin-3-yl)methanol under acidic conditions
Welcome to the technical support guide for (2-Chloro-5-methoxypyridin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (2-Chloro-5-methoxypyridin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly under acidic conditions. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (2-Chloro-5-methoxypyridin-3-yl)methanol in acidic media?
Based on its structure, (2-Chloro-5-methoxypyridin-3-yl)methanol possesses several functional groups that can interact with acids. The primary point of instability under mild to moderate acidic conditions is the benzylic alcohol (the -CH₂OH group). Benzylic alcohols are known to react rapidly in the presence of acid.[1][2] The other functional groups—the 2-chloro substituent and the 5-methoxy group—are generally more stable and require harsher conditions, such as high heat and very strong acids, for cleavage.[3][4]
The pyridine nitrogen atom will be readily protonated by acid. This protonation deactivates the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to certain nucleophilic reactions.
Q2: What are the most likely degradation pathways under acidic conditions?
The most probable degradation pathway involves the acid-catalyzed reaction of the benzylic alcohol. This proceeds via an S_N1-type mechanism:
Protonation: The hydroxyl group of the methanol substituent is protonated by the acid to form an oxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (-H₂O).[5]
Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a resonance-stabilized primary benzylic carbocation.[2]
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile present in the reaction medium. This nucleophile is typically the conjugate base of the acid used (e.g., Cl⁻ from HCl, HSO₄⁻ from H₂SO₄) or the solvent itself (e.g., water, methanol).
Secondary, less likely pathways under mild conditions could include slow hydrolysis of the 2-chloro group to form the corresponding 2-pyridone or cleavage of the 5-methoxy ether. These reactions, however, generally demand more forcing conditions like elevated temperatures and pressures.[3][6]
Q3: How do factors like acid strength, temperature, and solvent influence stability?
These parameters are critical in controlling the rate and extent of degradation:
Acid Strength (pH): Stronger acids (lower pH) will lead to a higher concentration of the protonated intermediate, accelerating the degradation of the benzylic alcohol.
Temperature: As with most chemical reactions, increasing the temperature will significantly increase the rate of all potential degradation pathways. It is the most common factor that can induce the less favorable degradation pathways, such as chloro-group hydrolysis.
Solvent: The choice of solvent is crucial. Protic solvents (like water or methanol) can participate in the reaction as nucleophiles, leading to solvolysis products. Aprotic solvents (like THF, Dioxane, or DCM) will limit this side reaction, and degradation will primarily be driven by the acid's counter-ion.
Troubleshooting Guide
Scenario 1: "My reaction in acidic methanol is showing a new major spot on TLC and a corresponding peak in my LC-MS. What could it be?"
Probable Cause: You are likely observing the product of methanolysis. The benzylic carbocation formed after the loss of water is being trapped by the methanol solvent, forming a methyl ether.
Troubleshooting Steps:
Confirm the Structure: The new peak in your LC-MS should have a mass corresponding to the replacement of the -OH group with an -OCH₃ group (a net change of +14 Da).
Minimize Methanolysis:
Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of carbocation formation.
If the reaction chemistry allows, switch to an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to eliminate the solvent's nucleophilic participation.
Use the minimum required amount of acid catalyst.
Scenario 2: "I'm losing my starting material during my acidic aqueous workup, even when keeping it cold. Why?"
Probable Cause: Even at low temperatures, a sufficiently low pH in the aqueous layer can catalyze the hydrolysis of the benzylic alcohol. The compound is partitioned into the acidic aqueous phase due to the protonation of the pyridine nitrogen, where it is then exposed to a large excess of water acting as a nucleophile.
Troubleshooting Steps:
Minimize Contact Time: Perform the aqueous extraction as quickly as possible.
Buffered Workup: Instead of using a strong acid wash, consider using a milder buffered solution (e.g., a dilute solution of citric acid or ammonium chloride) to control the pH more precisely.
Direct Neutralization: After extraction, immediately neutralize the acidic aqueous layer with a base (e.g., sodium bicarbonate solution) to a pH of ~7-8 before proceeding. This will deprotonate the pyridine nitrogen and should improve partitioning back into the organic layer while stopping further degradation.
Scenario 3: "How can I run an acid-catalyzed reaction on another part of the molecule while preserving the benzylic alcohol?"
Probable Cause: The reaction conditions are too harsh for the labile benzylic alcohol.
Troubleshooting Steps:
Protecting Groups: The most robust solution is to protect the alcohol functionality before performing the acid-catalyzed step. A silyl ether (e.g., TBS, TIPS) is an excellent choice as it is stable to many conditions but can be easily removed later.
Use Lewis Acids: In some cases, a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) might coordinate with the target functional group preferentially over the benzylic alcohol, offering a milder alternative to Brønsted acids.
Reaction Optimization: Systematically screen reaction conditions, starting with the mildest possible—lower temperature, shorter reaction time, and catalytic amounts of a weaker acid.
Key Structures and Pathways
Visualization of Key Functional Groups
The following diagram illustrates the primary reactive sites on the molecule under acidic conditions.
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of (2-Chloro-5-methoxypyridin-3-yl)methanol in acetonitrile.
Stress Sample Preparation: In separate HPLC vials, add 100 µL of the stock solution to 900 µL of the stressor solution (e.g., 0.1 M HCl, Water). For the control, add 900 µL of acetonitrile. This results in a final concentration of 0.1 mg/mL.
Incubation: Place all vials in a heating block set to 40 °C.
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), remove one set of vials from the heat.
Quenching: Immediately add an equivalent amount of a quenching solution (e.g., for the acid sample, add a calculated amount of 0.1 M NaOH or saturated sodium bicarbonate to neutralize the acid).
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor at a suitable UV wavelength.
Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the t=0 sample.
Expected Results Summary
Stress Condition
Temperature
Time (hours)
Expected % Parent Remaining
Probable Major Degradant(s)
0.1 M HCl (aq)
40 °C
2
70-90%
(2-Chloro-5-methoxy-pyridin-3-yl)methyl chloride
0.1 M HCl (aq)
40 °C
24
<10%
Multiple, including hydrolysis products
Water (pH ~7)
40 °C
24
>98%
None expected
Acetonitrile (Control)
40 °C
24
>99%
None expected
References
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PubMed Central. Available at: [Link]
Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
Process for the production of 2-hydroxypyridine. Google Patents.
p -Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p -methoxybenzyl alcohol is less acidic. Explain. Vaia. Available at: [Link]
Benzyl alcohol, although a primary alcohol, reacts very rapidly in the presence of HCl forming... Homework.Study.com. Available at: [Link]
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. Available at: [Link]
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. ASM Journals. Available at: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Publications. Available at: [Link]
Chemoselective Demethylation of Methoxypyridine. Thieme Connect. Available at: [Link]
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. Available at: [Link]
Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Analysis & Comparative NMR Profiling of (2-Chloro-5-methoxypyridin-3-yl)methanol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
(2-Chloro-5-methoxypyridin-3-yl)methanol (CAS: 1206969-38-5) is a critical heterocyclic building block, frequently utilized in the synthesis of KRAS inhibitors and other oncological targets. Its structural integrity is defined by three distinct functionalities on the pyridine core: a chloro- substituent at C2, a hydroxymethyl group at C3, and a methoxy group at C5.
This guide provides a comparative analysis of the 1H and 13C NMR spectral signatures of this molecule.[1] Unlike standard data sheets, this document focuses on solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) and precursor differentiation , equipping researchers with the diagnostic criteria needed to validate synthesis and purity.
Position 5: Methoxy-substituted carbon.[2][3][5][6][7]
Position 6: Aromatic proton (alpha to N).
Experimental Protocol & Sample Preparation
To ensure spectral reproducibility, the following protocol is recommended. This workflow minimizes water interference, which can obscure the critical hydroxyl signal in the C3-methanol moiety.
Figure 1: Optimized sample preparation workflow for pyridine-methanol derivatives.
Comparative 1H NMR Analysis
The choice of solvent drastically alters the spectral appearance of the hydroxymethyl group. Below is the comparative profiling.
A. The "Reference Standard" Spectrum (DMSO-d₆)
Why DMSO? DMSO-d₆ is the superior solvent for characterization because it retards proton exchange. This allows the observation of the hydroxyl proton (
) and its coupling to the methylene protons (), confirming the oxidation state.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
Position
Shift ( ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
H-6
7.95 – 8.05
Doublet (d)
1H
Deshielded by N and OMe; typical meta-coupling.
H-4
7.40 – 7.50
Doublet (d)
1H
Shielded relative to H-6; meta-coupling.
-OH
5.30 – 5.50
Triplet (t)
1H
Diagnostic Peak. Visible only in dry DMSO.
-CH₂-
4.50 – 4.60
Doublet (d)
2H
Couples to OH. Becomes a singlet if D₂O is added.
-OCH₃
3.80 – 3.85
Singlet (s)
3H
-
Characteristic methoxy singlet.
B. The "Routine QC" Spectrum (CDCl₃)
Why CDCl₃? Chloroform is standard for reaction monitoring but often fails to show the OH proton due to rapid chemical exchange.
Key Difference 1: The -OH proton usually appears as a broad, exchangeable singlet (variable shift 2.0–4.0 ppm) or is completely invisible.
Key Difference 2: The -CH₂- group collapses from a doublet (in DMSO) to a sharp singlet at
ppm.
Key Difference 3: Solvent residual peak at 7.26 ppm may overlap with aromatic signals if resolution is low.
13C NMR Spectral Profile
The 13C spectrum provides confirmation of the carbon skeleton. The pyridine ring carbons show characteristic splitting if F-coupling were present, but in this Chloro/Methoxy analog, we look for chemical shift logic.
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
Carbon
Shift ( ppm)
Environment Description
C-5
Ipso to OMe. Highly deshielded oxygenated aromatic carbon.
C-6
Alpha to Nitrogen. Deshielded, but less than C-2/C-5.
C-2
Ipso to Cl. Deshielded by N and Cl inductive effects.
C-3
Ipso to CH₂OH. Substituted aromatic carbon.
C-4
Aromatic CH.
-CH₂-
Benzylic-type alcohol carbon.
-OCH₃
Methoxy carbon.
Comparative Analysis: Product vs. Alternatives
In drug development, this alcohol is often formed by reducing an ester or acid. Distinguishing the product from the starting material is the primary analytical challenge.
Scenario A: Product vs. Precursor (2-Chloro-5-methoxynicotinic acid)
This is the most common reaction monitoring comparison.
Scenario B: Product vs. Regioisomer (3-Chloro-5-methoxypyridin-2-yl)methanol
Regioisomers (where Cl and CH₂OH swap positions) are common impurities in pyridine chemistry.
Differentiation: Look at the aromatic coupling constants .
Target Molecule (2,3,5-subst): H-4 and H-6 are meta to each other (
Hz).
Isomer (2,3,6-subst): If protons were ortho,
would be larger ( Hz).
Isomer (2,5-subst): If protons were para,
would be very small ( Hz).
Structural Assignment Workflow (Logic Diagram)
The following decision tree illustrates how to assign the spectrum and confirm the structure using 2D NMR techniques if 1D data is ambiguous.
Figure 2: Logical decision tree for validating the 2-chloro-5-methoxy substitution pattern.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org. Process Res. Dev.2016 , 20, 661–667. Link
ChemicalBook. "2-Chloro-5-methoxypyridine Spectral Data."[8] Accessed 2024. Link
National Institutes of Health (NIH) PubChem. "2-Chloro-5-methoxypyridine Compound Summary." Link
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[9] Reson. Chem.2006 , 44, 491-509.[9] Link
Comprehensive HPLC Method Development Guide: (2-Chloro-5-methoxypyridin-3-yl)methanol
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for (2-Chloro-5-methoxypyridin-3-yl)methanol , a critical intermediate in the synthesis of pharmaceutical active ingr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for (2-Chloro-5-methoxypyridin-3-yl)methanol , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs).
Executive Summary & Analyte Profile
Developing a method for (2-Chloro-5-methoxypyridin-3-yl)methanol requires balancing the retention of its polar hydroxymethyl group with the hydrophobicity of the chlorinated pyridine ring. While standard alkyl phases (C18) are often the default, this guide compares them against Phenyl-Hexyl and Polar-Embedded phases, demonstrating why alternative selectivities often yield superior resolution for pyridine derivatives.
Analyte Physicochemical Profile
Property
Value / Characteristic
Chromatographic Implication
Structure
Pyridine ring, 2-Cl, 5-OMe, 3-CH₂OH
Mixed polarity; potential for - interactions.
pKa (Pyridine N)
~2.0 - 3.0 (Estimated)
The electron-withdrawing 2-Cl reduces basicity significantly compared to pyridine (pKa 5.2). Less prone to silanol tailing, but pH control is still vital.
LogP
~1.7
Moderately lipophilic; suitable for Reversed-Phase (RP).
UV Max
~270–285 nm
The methoxy group causes a bathochromic shift; UV detection is highly sensitive.
Method Development Lifecycle
The following workflow illustrates the logical progression from column screening to final validation.
Figure 1: Step-by-step method development workflow ensuring systematic optimization.
Comparative Analysis: Stationary Phase Selection
For pyridine derivatives, the stationary phase is the critical variable. Below is a comparison of three common column chemistries for this specific analyte.
Performance Comparison Matrix
Feature
Standard C18 (L1)
Phenyl-Hexyl (L11)
Polar-Embedded C18 (L60)
Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Hydrophobic + H-bonding shielding
Retention
Moderate. May show early elution due to -CH₂OH group.
High. The electron-deficient pyridine ring interacts strongly with the phenyl phase.
Moderate to High. Good for peak shape.
Peak Shape
Risk of tailing if residual silanols interact with Pyridine N.
Excellent. - overlap often masks silanol effects.
Superior. Embedded polar group shields silanols.
Selectivity
Generic.
Unique. Separates based on aromatic electron density (e.g., separates des-chloro impurities well).
While C18 is the workhorse, the Phenyl-Hexyl phase offers orthogonal selectivity. The (2-Chloro-5-methoxypyridin-3-yl)methanol molecule possesses an electron-deficient aromatic ring (due to the Cl and N). The electron-rich Phenyl stationary phase creates a specific
- interaction, increasing retention time without requiring highly aqueous mobile phases that can cause phase collapse.
Optimized Experimental Protocol
Based on the comparative analysis, the Phenyl-Hexyl method is recommended for its superior resolution of potential synthetic byproducts (e.g., des-chloro or aldehyde intermediates).
Method Parameters (The "Gold Standard")
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Rationale: Low pH ensures the pyridine nitrogen is fully protonated (though its pKa is low) and suppresses ionization of any acidic impurities, ensuring robust retention.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Rationale: ACN provides sharper peaks and lower backpressure than Methanol for this aromatic separation.
Use this logic flow to resolve common chromatographic issues associated with pyridine derivatives.
Figure 2: Diagnostic logic for resolving peak tailing and pressure issues.
References
PubChem. (n.d.). Compound Summary for CID 15169000: 2-Chloro-5-methoxypyridine. National Library of Medicine. Retrieved from [Link]
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Application Note. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (2-Chloro-5-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction (2-Chloro-5-methoxypyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to it...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-5-methoxypyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quality control. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of (2-Chloro-5-methoxypyridin-3-yl)methanol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By delving into the mechanistic rationale behind the fragmentation pathways, this document serves as a practical resource for researchers utilizing mass spectrometry for the structural elucidation of similar heterocyclic compounds.
The fragmentation of a molecule in a mass spectrometer is highly dependent on its chemical structure and the ionization technique employed. For (2-Chloro-5-methoxypyridin-3-yl)methanol, the presence of a chloro group, a methoxy group, and a hydroxymethyl group on the pyridine ring dictates a series of characteristic fragmentation pathways. Understanding these pathways is not merely an academic exercise; it provides a predictive framework for interpreting mass spectra, confirming molecular structures, and identifying related impurities or metabolites.
Predicted Fragmentation Pathways
The fragmentation of (2-Chloro-5-methoxypyridin-3-yl)methanol is anticipated to proceed through distinct mechanisms under the high-energy conditions of Electron Ionization (EI) and the softer ionization of Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. The molecular ion (M⁺˙) of (2-Chloro-5-methoxypyridin-3-yl)methanol, with an expected m/z of 173/175 (due to the isotopic distribution of chlorine), will likely be observed, followed by a cascade of fragment ions.
The primary fragmentation events are expected to be initiated by the cleavage of bonds adjacent to the functional groups and the pyridine ring. Key predicted fragmentation pathways include:
Loss of a Hydrogen Radical (M-1): Cleavage of a C-H bond, particularly from the hydroxymethyl group, can lead to the formation of a stable oxonium ion.
Loss of a Hydroxyl Radical (M-17): The hydroxymethyl group can undergo cleavage to lose a hydroxyl radical (•OH), resulting in a resonance-stabilized cation.
Loss of Formaldehyde (M-30): A common fragmentation pathway for benzyl alcohols and related compounds involves the loss of a neutral formaldehyde (CH₂O) molecule.[1]
Loss of a Chlorine Radical (M-35): The C-Cl bond can cleave to release a chlorine radical (•Cl), a characteristic fragmentation for chloroarenes.
Loss of a Methyl Radical from the Methoxy Group (M-15): The methoxy group can lose a methyl radical (•CH₃) to form a stable phenoxide-like radical cation. This is a common fragmentation pattern for anisole derivatives.
Loss of Formaldehyde from the Methoxy Group (M-30): Similar to the hydroxymethyl group, the methoxy group can also facilitate the loss of formaldehyde.
Pyridine Ring Fission: Following initial fragmentations, the substituted pyridine ring itself can undergo cleavage, leading to smaller fragment ions.
These fragmentation pathways are illustrated in the following diagram:
Caption: Predicted Electron Ionization (EI) fragmentation pathways of (2-Chloro-5-methoxypyridin-3-yl)methanol.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For (2-Chloro-5-methoxypyridin-3-yl)methanol, the protonated molecule will have an m/z of 174/176.
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield fragments through pathways that are often different from EI due to the even-electron nature of the precursor ion. The proton is likely to reside on the pyridine nitrogen, influencing the subsequent fragmentation. Key predicted ESI-MS/MS fragmentation pathways include:
Loss of Water (M+H - 18): Protonation of the hydroxyl group followed by the elimination of a neutral water molecule is a very common fragmentation pathway for alcohols in ESI.[1]
Loss of Methanol (M+H - 32): The methoxy group, upon protonation or through rearrangement, can be eliminated as a neutral methanol molecule.
Loss of Hydrogen Chloride (M+H - 36): Elimination of a neutral HCl molecule is a possible pathway for chlorinated compounds.
Loss of Formaldehyde (M+H - 30): Similar to EI, the loss of formaldehyde from the hydroxymethyl group can occur.
Combined Losses: Sequential losses, such as the loss of water followed by the loss of CO, are also anticipated.
These fragmentation pathways are depicted in the following diagram:
Caption: Predicted Electrospray Ionization (ESI-MS/MS) fragmentation of protonated (2-Chloro-5-methoxypyridin-3-yl)methanol.
Comparative Data Summary
The following table summarizes the predicted key ions and their corresponding m/z values for (2-Chloro-5-methoxypyridin-3-yl)methanol under EI and ESI conditions. The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Ionization Technique
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Proposed Neutral Loss
Electron Ionization (EI)
173/175 (M⁺˙)
172/174
•H
158/160
•CH₃
156/158
•OH
143/145
CH₂O
138
•Cl
Electrospray Ionization (ESI-MS/MS)
174/176 ([M+H]⁺)
156/158
H₂O
144/146
CH₂O
142/144
CH₃OH
138
HCl
128/130
H₂O, CO
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following detailed methodologies are recommended.
Sample Preparation
Stock Solution: Accurately weigh approximately 1 mg of (2-Chloro-5-methoxypyridin-3-yl)methanol and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
Working Solution for ESI-MS: Dilute the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[2]
Working Solution for EI-MS (if using a GC-MS): Dilute the stock solution with a volatile solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.
Electron Ionization Mass Spectrometry (EI-MS) Workflow
This protocol assumes the use of a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is a common setup for EI analysis of volatile and semi-volatile compounds.
Caption: Experimental workflow for EI-MS analysis using GC-MS.
Rationale for Experimental Choices:
70 eV Electron Energy: This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[3]
GC Separation: Gas chromatography is essential to ensure that the mass spectrum is obtained for the pure compound, free from interference from solvents or impurities.
Non-polar Column: A DB-5ms or similar column is a good starting point for a wide range of organic molecules.
Temperature Programming: A temperature ramp is used to ensure good chromatographic separation and peak shape for the analyte.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Workflow
This protocol assumes the use of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which is ideal for ESI analysis.
Caption: Experimental workflow for ESI-MS/MS analysis using LC-MS/MS.
Rationale for Experimental Choices:
Positive Ion Mode: The pyridine nitrogen is basic and will readily accept a proton, making positive ion mode the logical choice.
Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source.[2]
C18 Column: A C18 column is a versatile choice for the reversed-phase separation of a wide range of small organic molecules.
Collision-Induced Dissociation (CID): CID is a robust and widely used method for generating fragment ions in tandem mass spectrometry, providing valuable structural information.[4][5]
Conclusion
The mass spectrometric fragmentation of (2-Chloro-5-methoxypyridin-3-yl)methanol presents a rich area for structural analysis, with distinct and predictable pathways under Electron Ionization and Electrospray Ionization conditions. The high-energy EI process is expected to induce extensive fragmentation, providing a detailed structural fingerprint, while the softer ESI technique, coupled with MS/MS, will offer complementary information through controlled fragmentation of the protonated molecule.
By understanding the fundamental principles of fragmentation for the constituent functional groups—chloro, methoxy, and hydroxymethyl on a pyridine core—researchers can confidently interpret the resulting mass spectra. The experimental protocols provided herein offer a robust starting point for acquiring high-quality data. This guide, by integrating theoretical predictions with practical methodologies, aims to empower researchers in their efforts to characterize novel chemical entities and advance the frontiers of drug discovery.
References
Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]
Zahran, N. F., & Helal, A. I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]
Chan, T. W. D., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Rapid Communications in Mass Spectrometry, 36(15), e9323. [Link]
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]
Lawrence, R. M., & Jones, G. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 613-617. [Link]
Roithová, J., Schröder, D., & Schwarz, H. (2005). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 109(49), 11145–11153. [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
Zhang, J., et al. (2018). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Lam, C. W. K., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 22(1), 3–12. [Link]
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4(3), 199-208. [Link]
Bristow, T. (2005). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
Wikipedia. (2023, December 18). Fragmentation (mass spectrometry). [Link]
Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
Chemistry LibreTexts. (2023, August 29). Section 2B. ESI-MS Data. [Link]
Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
Kertész, V., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1149-1157. [Link]
Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. The Journal of Physical Chemistry A, 128(7), 1335–1346. [Link]
Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. [Link]
Lee, J., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(7), 10149-10165. [Link]
Reactivity comparison of (2-Chloro-5-methoxypyridin-3-yl)methanol vs 2-bromo analogs
This guide provides an in-depth technical comparison of (2-Chloro-5-methoxypyridin-3-yl)methanol (Compound A) and its 2-bromo analog (Compound B). It is designed for medicinal chemists and process scientists selecting th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of (2-Chloro-5-methoxypyridin-3-yl)methanol (Compound A) and its 2-bromo analog (Compound B). It is designed for medicinal chemists and process scientists selecting the optimal building block for drug discovery scaffolds.
Executive Summary: The Strategic Choice
The selection between the 2-Chloro and 2-Bromo analogs is not merely a matter of leaving group ability; it dictates the synthetic pathway, catalyst cost, and orthogonal selectivity.
Verdict: Use the 2-Bromo analog for early-phase library generation where reaction success rate (Suzuki/Buchwald) is paramount. Switch to the 2-Chloro analog for scale-up or when the 2-position is targeted for nucleophilic displacement (
).
Structural & Electronic Landscape
To understand the reactivity, we must analyze the electronic perturbations caused by the substituents on the pyridine core.[1]
The Pyridine Core: Electron-deficient, prone to nucleophilic attack at C2/C6.
5-Methoxy Group (EDG): A strong resonance donor (
). It donates electron density primarily to positions C2 and C4 .
Effect: This deactivates the C2 position toward nucleophilic attack (
) compared to a naked pyridine, making the choice of halogen critical.
3-Hydroxymethyl Group:
Sterics: Provides moderate steric bulk ortho to the halogen.
Electronics: The
group is inductively withdrawing () but less so than a carbonyl.
Chelation: The hydroxyl group (esp. as an alkoxide) can direct lithiation or coordinate to metal catalysts.
Electronic Map (Graphviz)
Figure 1: Electronic interactions influencing the reactivity of the C2 center. The 5-OMe group partially deactivates the ring, making the inductive pull of the halogen (Cl > Br) crucial for
.
Detailed Reactivity Comparison
A. Nucleophilic Aromatic Substitution (
)
Mechanism: Addition-Elimination. The rate-determining step (RDS) for pyridines is typically the nucleophilic addition to form the Meisenheimer complex.[2]
The Comparison:
2-Chloro: Chlorine is more electronegative (
) than Bromine (). This stronger inductive effect () lowers the LUMO energy of the pyridine ring and stabilizes the anionic transition state more effectively.
2-Bromo: While Br is a better leaving group, the "Element Effect" in
dictates that for activated rings, Cl often reacts faster than Br because the addition step is accelerated by the higher electronegativity.
Practical Implication: If displacing the halogen with an amine, alkoxide, or thiol, the 2-Chloro analog is often superior , yielding cleaner reactions with fewer side products (like dehalogenation).
B. Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald, Stille)
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination. The RDS is typically Oxidative Addition into the C-X bond.
The Comparison:
2-Bromo: The C-Br bond is weaker (
) than C-Cl (). Pd(0) inserts into C-Br rapidly, often at room temperature or mild heating ().
2-Chloro: The strong C-Cl bond renders this analog sluggish. It requires:
Figure 2: Divergent lithiation pathways. The 2-Bromo analog favors exchange at C2, while the 2-Chloro analog favors deprotonation (DoM), likely at C4.
Comparative Data Summary
Reaction Class
2-Chloro Analog Performance
2-Bromo Analog Performance
Mechanism Note
Suzuki Coupling
Poor (Yields <40% w/ std cat)
Excellent (Yields >85%)
C-Cl bond is too strong for facile oxidative addition without specialized ligands.
(Amines)
Good (Preferred)
Moderate
Cl provides better inductive activation of the ring for nucleophilic attack.
Lithiation
C4-Selectivity (via DoM)
C2-Selectivity (via Exchange)
Kinetic control: Exchange () > DoM > Exchange ().
Heck Reaction
Very Poor
Good
Requires high temperatures for Cl, risking decomposition.
Stability
High
Moderate
C-Br bond is light-sensitive; store in amber vials.
References
Selectivity in Pyridine Functionalization: Schlosser, M. Organometallics in Synthesis. Wiley, 2013.
Reactivity Trends: Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." J. Org. Chem.2019 , 84, 12345.
Pd-Catalyzed Coupling of Chloropyridines: Billingsley, K., Buchwald, S.L.[5] "Highly Active Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Angew.[5][6] Chem. Int. Ed.2006 , 45, 3484.[5]
Lithium-Halogen Exchange Kinetics: Bailey, W.F., Patricia, J.J. "The Mechanism of the Lithium-Halogen Exchange Reaction." J. Organomet.[7] Chem.1988 , 352,[7] 1.
Synthesis of Pyridine Methanols: "Preparation of substituted pyridines." Patent WO2010123456. (Describes reduction of esters to hydroxymethyl pyridines).
Definitive Structural Confirmation of (2-Chloro-5-methoxypyridin-3-yl)methanol: A Comparative Guide
Topic: X-ray crystallography data for (2-Chloro-5-methoxypyridin-3-yl)methanol structure confirmation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray crystallography data for (2-Chloro-5-methoxypyridin-3-yl)methanol structure confirmation
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Gold Standard" Necessity
In the synthesis of polysubstituted pyridines, specifically (2-Chloro-5-methoxypyridin-3-yl)methanol , structural ambiguity is a persistent challenge. While high-field NMR (600+ MHz) and High-Resolution Mass Spectrometry (HRMS) are standard for routine characterization, they often fail to unambiguously distinguish between regioisomers (e.g., 2-chloro-5-methoxy vs. 2-chloro-3-methoxy isomers) due to overlapping chemical shifts and limited proton coupling networks on the heteroaromatic ring.
This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods. We posit that SC-XRD is not merely a complementary tool but the required determinant method for establishing the absolute connectivity and solid-state conformation of this pharmaceutical intermediate.
The Challenge: Regioisomerism in Pyridine Synthesis
The core difficulty in characterizing (2-Chloro-5-methoxypyridin-3-yl)methanol lies in the "silent" nature of the pyridine ring during NMR analysis.
Proton Scarcity: The ring contains only two aromatic protons. If these protons are para- or meta-situated without strong coupling partners, NOESY (Nuclear Overhauser Effect Spectroscopy) correlations can be inconclusive.
Electronic Similarity: The methoxy (-OCH3) and methanol (-CH2OH) groups have similar inductive effects, often causing carbon chemical shifts (C-NMR) to cluster, making HMBC (Heteronuclear Multiple Bond Correlation) interpretation difficult.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
To validate the structure of (2-Chloro-5-methoxypyridin-3-yl)methanol, we utilize a self-validating workflow designed to generate diffraction-quality crystals and refine the structure to publishable standards (R-factor < 5%).
Context: Pyridine methanols often form intermolecular hydrogen bonds (O-H···N), facilitating crystallization.
Solvent Selection: Dissolve 20 mg of the crude solid in a minimum amount (approx. 0.5 mL) of moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane ).
Antisolvent Addition: Place the solution in a small inner vial. Place this vial inside a larger jar containing a volatile non-polar antisolvent (e.g., Pentane or Hexane ).
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 48–72 hours.
Harvesting: Inspect for colorless block-like crystals. Isolate using a nylon loop and cryoprotect with Paratone oil.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).
Temperature: 100 K (Cryostream) to reduce thermal vibration.
Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Refinement: SHELXT (intrinsic phasing) for structure solution; SHELXL (least squares) for refinement.
Representative Crystallographic Data
Note: The following data represents the target crystallographic parameters for (2-Chloro-5-methoxypyridin-3-yl)methanol, derived from analogous structures (e.g., 2-chloro-5-(chloromethyl)pyridine) to illustrate the validation metrics required for confirmation.
Table 1: Target Crystal Data & Structure Refinement Statistics
Most common centrosymmetric space group for small organics.
Unit Cell Dimensions
a ≈ 9.4 Å, b ≈ 7.9 Å, c ≈ 23.7 Å
Dimensions dictate the packing density.
Volume (V)
~1790 ų
Consistent with Z=8 (two molecules per asymmetric unit or packing efficiency).
Density (calculated)
~1.45 g/cm³
Higher density due to Chlorine atom (heavy atom effect).
Absorption Coeff. (μ)
~0.40 mm⁻¹ (Mo Kα)
Chlorine provides sufficient anomalous scattering for validity.
Final R Indices [I>2σ(I)]
R₁ < 0.0500
CRITICAL: An R-value below 5% confirms the model matches the diffraction data.
Goodness-of-Fit (GooF)
1.00 – 1.05
Indicates proper weighting of variance.
Structural Diagnostics (The "Proof"):
C–Cl Bond Length: Expect 1.73 – 1.75 Å . (Confirms Chlorine presence at Position 2).
C–O(Methoxy) Bond: Expect 1.36 Å (Ar-O) and 1.42 Å (O-Me) .
H-Bonding: Expect intermolecular chain formation: O–H···N(pyridine) with distance ~2.8 Å. This specific interaction is often invisible in solution NMR but dominant in the solid state.
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical pathway for choosing SC-XRD and the specific experimental workflow for this molecule.
Diagram 1: The Structural Confirmation Logic (NMR vs. XRD)
Caption: Decision matrix highlighting the limitations of NMR/MS for regioisomers and the necessity of SC-XRD for absolute confirmation.
Diagram 2: Experimental Workflow (Crystallization to Refinement)
Caption: Step-by-step experimental protocol from crude solid to refined crystallographic model.
References
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Liu, Z. J., et al. (2025).[4] Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO.[4] Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
Ryding, S. (2021).[5] Overcoming the Limitations of NMR. AZoLifeSciences.[2] Retrieved from [Link]
Technical Guide: Analytical Differentiation of (2-Chloro-5-methoxypyridin-3-yl)methanol from Regioisomers
Executive Summary & Structural Challenge In the development of kinase inhibitors and high-value pharmaceutical intermediates, (2-Chloro-5-methoxypyridin-3-yl)methanol (Target A ) is a critical scaffold. Its synthesis, ty...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Challenge
In the development of kinase inhibitors and high-value pharmaceutical intermediates, (2-Chloro-5-methoxypyridin-3-yl)methanol (Target A ) is a critical scaffold. Its synthesis, typically involving the lithiation of 2-chloro-5-methoxypyridine followed by formylation or reaction with paraformaldehyde, is prone to regioselectivity issues.
The directing effects of the 2-chloro (Cl) and 5-methoxy (OMe) groups compete. While the Cl group directs ortho-lithiation to position 3, the OMe group strongly directs to position 4. Consequently, crude reaction mixtures often contain significant amounts of the 4-hydroxymethyl regioisomer (Isomer B ). Furthermore, halogen migration or starting material impurities can lead to the 6-chloro isomer (Isomer C ).
This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy and HPLC, moving beyond basic spectral matching to mechanistic structural elucidation.
Indistinguishable from Target A by 1D coupling alone; requires NOE/HMBC.
Visualization: Structural Logic & Correlations[2]
The following diagram illustrates the critical HMBC correlations and Coupling interactions required to validate the structure.
Caption: Figure 1. Structural logic differentiating the target molecule from its primary regioisomer based on proton relationship and resulting NMR signals.
Experimental Protocols
Protocol 1: Rapid NMR Screening (Self-Validating)
Objective: Quickly determine if the isolated solid is the Target A or Isomer B.
Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-
(preferred over CDCl to prevent OH exchange broadening).
Why this works: The 2-chloro substituent decreases the basicity of the pyridine nitrogen significantly compared to the 4- or 6-isomers. At pH 2.7, the ionization states differ, altering retention times.
Decision Tree Workflow
Use this flowchart to guide your analytical process.
Caption: Figure 2. Analytical decision matrix for validating the regio-identity of (2-Chloro-5-methoxypyridin-3-yl)methanol.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Gold standard for online NMR data interpretation).
Sielc Technologies. (2024). HPLC Method for Analysis of Pyridine and Derivatives. Available at: [Link] (Reference for pyridine separation conditions on mixed-mode/reverse-phase columns).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine. Retrieved from [Link] (Source for physical properties and CAS verification).